Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride
Overview
Description
Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride, also known as Methamphetamine hydrochloride, is a potent central nervous system (CNS) stimulant that has been widely studied for its scientific and medical applications. This compound is a derivative of amphetamine and is commonly used in research to study the effects of stimulants on the brain and behavior.
Scientific Research Applications
Derivatization and Characterization of Cathinones
- Identification and Derivatization : A study by Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including derivatives similar to Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride. The research focused on their properties examined through combinations of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction method. This study highlights the compound's relevance in forensic science, particularly in identifying and characterizing synthetic cathinones (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Research
- K-Opioid Receptor Antagonist : Research by Grimwood et al. (2011) on a compound structurally related to Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride demonstrated it as a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs. This study suggests potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
Corrosion Inhibition
- Amine Derivatives as Corrosion Inhibitors : A study conducted by Boughoues et al. (2020) synthesized four amine derivative compounds, including structures related to Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride. These derivatives showed promising results as effective corrosion inhibitors for mild steel in HCl medium, revealing the compound's potential application in industrial corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Antimicrobial and Antifungal Activities
- Synthesis and Evaluation of Antibacterial and Antifungal Activities : Patel and Patel (2017) synthesized derivatives from chalcone, including compounds with structural similarities to Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride. The study evaluated their antibacterial and antifungal activities against various strains, indicating potential applications in developing novel antimicrobial agents (Patel & Patel, 2017).
Mechanism of Action
Target of Action
Similar compounds are known to interact with neurotransmitter systems in the brain, particularly those involving monoamines such as dopamine, serotonin, and norepinephrine .
Mode of Action
It is plausible that it may interact with its targets in a manner similar to other amine-based compounds, potentially acting as an agonist or antagonist at receptor sites, or influencing the reuptake or release of neurotransmitters .
Biochemical Pathways
Given its potential interaction with monoamine neurotransmitter systems, it may influence pathways related to mood regulation, reward, and cognition .
Result of Action
Based on its potential interaction with monoamine neurotransmitter systems, it could potentially influence neuronal signaling and synaptic plasticity, which could in turn affect behaviors and physiological responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride . .
properties
IUPAC Name |
N-methyl-1-(2-methylphenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-6-4-5-7-11(9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZGRSIWIXRZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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